molecular formula C5H9ClN2O B12435085 1-(1H-pyrazol-3-yl)ethanol hydrochloride

1-(1H-pyrazol-3-yl)ethanol hydrochloride

Cat. No.: B12435085
M. Wt: 148.59 g/mol
InChI Key: AHRGRESVJBNTQL-UHFFFAOYSA-N
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Description

1-(1H-pyrazol-3-yl)ethanol hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes .

Preparation Methods

The synthesis of 1-(1H-pyrazol-3-yl)ethanol hydrochloride typically involves the reaction of pyrazole derivatives with ethanol under specific conditionsIndustrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(1H-pyrazol-3-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(1H-pyrazol-3-yl)ethanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

1-(1H-pyrazol-3-yl)ethanol hydrochloride can be compared with other pyrazole derivatives, such as:

    1-(1H-pyrazol-3-yl)methanol hydrochloride: Similar in structure but with a methanol group instead of ethanol.

    3,5-dimethyl-1H-pyrazole: A pyrazole derivative with methyl groups at positions 3 and 5.

    1-phenyl-3-methyl-1H-pyrazole: A pyrazole derivative with a phenyl group at position 1 and a methyl group at position 3.

These compounds share similar chemical properties but differ in their specific applications and reactivity .

Properties

IUPAC Name

1-(1H-pyrazol-5-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-4(8)5-2-3-6-7-5;/h2-4,8H,1H3,(H,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRGRESVJBNTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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